molecular formula C13H8FNO4 B8441036 2-(4-Fluoro-2-nitrophenoxy)benzaldehyde

2-(4-Fluoro-2-nitrophenoxy)benzaldehyde

Cat. No.: B8441036
M. Wt: 261.20 g/mol
InChI Key: SKKHPBKPJNSTHI-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-nitrophenoxy)benzaldehyde is a benzaldehyde derivative featuring a substituted phenoxy group at the ortho position of the benzaldehyde ring. The substituents include a nitro (-NO₂) group at the 2-position and a fluorine atom at the 4-position of the phenoxy moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (nitro and fluorine), which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

IUPAC Name

2-(4-fluoro-2-nitrophenoxy)benzaldehyde

InChI

InChI=1S/C13H8FNO4/c14-10-5-6-13(11(7-10)15(17)18)19-12-4-2-1-3-9(12)8-16/h1-8H

InChI Key

SKKHPBKPJNSTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzaldehyde Derivatives

Structural Analogues and Substituent Effects

The following structurally related compounds are compared:

2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1)

4-Fluoro-2-((4-nitrophenyl)ethynyl)benzaldehyde (CAS 1443350-84-2)

2-(4-Chlorophenoxy)benzaldehyde (CAS 111826-11-0)

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

Eurotirumin (a natural benzaldehyde derivative from Eurotium fungi)

Table 1: Structural and Physicochemical Properties
Compound Substituents Molecular Weight Key Properties/Reactivity
2-(4-Fluoro-2-nitrophenoxy)benzaldehyde 4-Fluoro-2-nitrophenoxy (ortho) 291.24 g/mol High electron-withdrawing effects; potential for nucleophilic aromatic substitution
2-(2-Nitrophenoxy)benzaldehyde 2-Nitrophenoxy (ortho) 257.22 g/mol Lower polarity compared to fluoro-nitro derivatives; stable under acidic conditions
4-Fluoro-2-((4-nitrophenyl)ethynyl)benzaldehyde 4-Fluoro, 4-nitrophenylethynyl (ortho) 283.25 g/mol Ethynyl group enhances conjugation; used in click chemistry applications
2-(4-Chlorophenoxy)benzaldehyde 4-Chlorophenoxy (ortho) 232.66 g/mol Chlorine provides moderate electron withdrawal; lower reactivity in SNAr reactions
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino (ortho) 324.33 g/mol Phosphine ligand for metal complexes; anticancer/antimicrobial applications
Eurotirumin Prenyl, heptadienyl, hydroxyl substituents ~350–400 g/mol Natural antioxidant and antitumor agent; complex substitution enhances bioactivity
Table 2: Bioactivity Comparison
Compound Bioactivity Profile Mechanism/Application
This compound Limited data; predicted cytotoxicity due to nitro group Potential prodrug for antiparasitic agents (inferred from structural analogues)
Eurotirumin Antitumor (IC₅₀: 10–50 µM), antioxidant Disrupts cancer cell redox balance; prenyl groups enhance membrane permeability
2-(Diphenylphosphino)benzaldehyde Anticancer (Pd(II) complexes), antibacterial Metal coordination enhances DNA intercalation
Flavoglaucin (related derivative) Overcomes tumor multidrug resistance (MTT assay) Pyran ring formation critical for activity

Market and Industrial Relevance

  • 2-(Diphenylphosphino)benzaldehyde: High demand in North America (2014–2024 CAGR: ~5%) for pharmaceutical and catalytic applications .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluoro-2-nitrophenoxy)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic aromatic substitution (SNAr) between 4-fluoro-2-nitrophenol and benzaldehyde derivatives. For example, substituted benzaldehydes can react with phenols under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Variations in solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of reactants significantly impact yield. For instance, higher temperatures (80–100°C) and polar aprotic solvents like DMF may enhance reactivity of electron-deficient aromatic systems but require careful control to avoid side reactions such as nitro group reduction .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the aldehyde proton (δ ~10 ppm) and nitrophenoxy substitution patterns. Fluorine coupling in 19F^{19}\text{F} NMR can resolve positional isomerism .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1520/1340 cm1^{-1} (asymmetric/symmetric NO2_2 stretches) confirm functional groups .
  • HPLC-MS : Reverse-phase HPLC with ESI-MS detects impurities (e.g., unreacted phenol or over-oxidized products) and quantifies purity .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at 0–4°C. The nitro group is sensitive to photodegradation and moisture, which can hydrolyze the aldehyde to carboxylic acid derivatives. Avoid contact with reducing agents (e.g., metal hydrides) to prevent nitro group reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitro group in this compound?

Methodological Answer: Discrepancies in nitro group reactivity (e.g., reduction vs. stability) often arise from solvent and catalyst choices. For example:

  • Reductive conditions : Use Pd/C or Zn/HCl for selective nitro-to-amine conversion, but avoid excess reductants to prevent aldehyde reduction .
  • Photostability : UV-Vis studies under controlled light exposure (λ = 300–400 nm) can quantify decomposition pathways. Compare kinetic data across solvents (e.g., acetonitrile vs. DMSO) to model degradation .

Q. What strategies optimize the use of this compound in synthesizing bioactive macrocycles?

Methodological Answer: The aldehyde group enables Schiff base formation with polyamines. Key considerations:

  • Stoichiometry : Use a 1:1 molar ratio of aldehyde to diamine (e.g., ethylenediamine) to favor [2 + 2] macrocycles over polymers.
  • Template effects : Add metal ions (e.g., Cu2+^{2+}) to preorganize reactants and enhance cyclization efficiency.
  • Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate macrocyclic products .

Q. How do crystallographic data inform structural analysis of derivatives of this compound?

Q. What analytical pitfalls arise when correlating computational models with experimental data for this compound?

Methodological Answer:

  • DFT limitations : Gas-phase DFT calculations may overestimate planarity due to neglecting solvent effects. Compare with solvated models (e.g., COSMO-RS) to align with experimental NMR shifts .
  • Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C=O: 1.21 Å in XRD vs. 1.23 Å in DFT) highlight the need for multi-method validation .

Q. How can researchers mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

  • Ventilation : Use fume hoods with >0.5 m/s face velocity to control volatile byproducts (e.g., NOx_x).
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats.
  • Waste disposal : Neutralize nitro-containing waste with FeSO4_4/H2_2SO4_4 before disposal to prevent environmental release .

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